(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one

Nurr1 Nuclear Receptor Inverse Agonism

(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one (CAS 920802-95-5) is a chiral morpholin-3-one derivative characterized by a (6R)-configured stereocenter bearing a 4-benzyloxyphenyl group, an N-allyl substituent at the 4-position, and a morpholin-3-one core. It belongs to the class of 4,6-disubstituted morpholin-3-ones, a scaffold explored in neurokinin (NK) receptor antagonist programs and other medicinal chemistry campaigns.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 920802-95-5
Cat. No. B12637652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one
CAS920802-95-5
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC=CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c1-2-12-21-13-19(24-15-20(21)22)17-8-10-18(11-9-17)23-14-16-6-4-3-5-7-16/h2-11,19H,1,12-15H2/t19-/m0/s1
InChIKeyOFMSXJYHKNZPQR-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one (CAS 920802-95-5): A Chiral Morpholin-3-one Research Scaffold


(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one (CAS 920802-95-5) is a chiral morpholin-3-one derivative characterized by a (6R)-configured stereocenter bearing a 4-benzyloxyphenyl group, an N-allyl substituent at the 4-position, and a morpholin-3-one core. It belongs to the class of 4,6-disubstituted morpholin-3-ones, a scaffold explored in neurokinin (NK) receptor antagonist programs and other medicinal chemistry campaigns [1]. Its computed physicochemical properties—molecular weight 323.4 g/mol, XLogP3 3.0, zero hydrogen bond donors, three hydrogen bond acceptors, and six rotatable bonds—place it within favorable oral drug-like space, although no in vivo pharmacokinetic data are publicly available [2]. The compound is primarily offered for non-human research use by specialty chemical suppliers .

Why In-Class Morpholin-3-one Analogs Cannot Simply Substitute (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one


Within the 4,6-disubstituted morpholin-3-one series, small structural changes at the N-4 and C-6 positions produce marked differences in biological target engagement profiles. The N-allyl substituent distinguishes this compound from N-methyl (CAS 920802-92-2), N-ethyl (CAS 920802-93-3), and N-benzyl (CAS 920802-86-4) analogs that are commercially available from the same scaffold family . The allyl group provides a unique chemical handle for further derivatization via olefin cross-metathesis or thiol-ene click chemistry—reactivity not accessible with saturated N-alkyl congeners [1]. Additionally, the (6R) absolute configuration yields a distinct three-dimensional pharmacophore compared to the (6S) enantiomer (CAS 920799-35-5), with potential consequences for chiral recognition at biological targets. Substituting any in-class analog without verifying stereochemical and functional handle requirements risks compromising downstream synthetic utility or biological assay outcomes.

Quantitative Evidence Guide: (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one vs. Closest Analogs


Nuclear Receptor Nurr1 Inverse Agonist Activity: (6R)-Allyl vs. (6S)-Allyl Enantiomer Differentiation

The (6R)-allyl enantiomer (CAS 920802-95-5) and its (6S) counterpart (CAS 920799-35-5) were evaluated for inverse agonist activity at the human Nurr1 nuclear receptor (NR4A2) in a Gal4-fused LBD reporter assay in HEK293T cells. The (6R) enantiomer exhibited an IC50 of 1.40 × 10⁴ nM (14 µM), whereas the corresponding (6S) enantiomer showed substantially weaker inverse agonism (IC50 > 50 µM, exact value unreported), indicating a clear stereochemistry-dependent potency advantage for the (6R) configuration at this target [1]. This represents one of the few publicly available head-to-head comparisons of the two enantiomers at a defined molecular target.

Nurr1 Nuclear Receptor Inverse Agonism Neurodegeneration Chiral Differentiation

Distinct Chemical Reactivity Profile: N-Allyl vs. N-Methyl and N-Benzyl Substitution at the 4-Position

The target compound uniquely features an N-allyl group (prop-2-en-1-yl) at the 4-position of the morpholin-3-one ring. This terminal alkene enables orthogonal reactivity pathways—including olefin cross-metathesis, thiol-ene click chemistry, hydroboration–oxidation, and Wacker oxidation—that are inaccessible to the corresponding N-methyl (CAS 920802-92-2), N-ethyl (CAS 920802-93-3), or N-benzyl (CAS 920802-86-4) congeners [1]. The computed rotatable bond count (6) and the spatial separation of the allyl moiety from the benzyloxyphenyl group suggest minimal steric hindrance for these transformations. No quantitative kinetic comparison of these N-substituted analogs in a common reaction is publicly available; this differentiation rests on well-established principles of alkene reactivity [1].

Chemical Biology Bioconjugation Drug Discovery Click Chemistry Allyl Handle

Computed Physicochemical Differentiation: XLogP3 and Rotatable Bond Profile vs. N-Benzyl Analog

Computed physicochemical properties for (6R)-6-[4-(benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one (XLogP3 = 3.0, rotatable bond count = 6) [1] differ notably from those of the N-benzyl analog CAS 920802-86-4 (XLogP3 = 3.8, rotatable bond count = 6) and the N-methyl analog CAS 920802-92-2 (XLogP3 ≈ 2.3, estimated). The lower lipophilicity of the allyl compound compared to the N-benzyl analog translates into a predicted improved solubility profile, while maintaining neutrality (zero hydrogen bond donors, three acceptors) across the series. All compounds in this series share zero hydrogen bond donors and three hydrogen bond acceptors, satisfying a common oral drug-likeness criterion [2].

Drug-Likeness Lipophilicity Molecular Descriptors ADME Prediction Scaffold Optimization

Morpholin-3-one Scaffold Presence in Bioactive NK Antagonist Series: Class-Level Validation

The morpholin-3-one scaffold has been validated as a core pharmacophore in multiple neurokinin (NK) receptor antagonist programs. Patents from Sanofi-Aventis describe 4-arylmorpholin-3-one derivatives as potent NK2 receptor antagonists with potential applications in irritable bowel syndrome, depression, and urinary disorders [1]. The target compound shares this core scaffold but is differentiated by its N-allyl substitution pattern, which is distinct from the N-aryl substitutions described in the patent examples. No direct NK2 binding data are available for the target compound itself; this evidence establishes class-level precedent for the scaffold's biological relevance and highlights the allyl variant as an underexplored structural analog within a validated series.

Neurokinin Receptor NK2 Antagonist Morpholinone Pain Inflammation

Recommended Application Scenarios for (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one


Nurr1-Targeted Neurodegeneration Research: Enantiomer-Selective Probe Development

The Nurr1 inverse agonist activity of the (6R) enantiomer (IC50 = 14 µM, at least 3.6-fold more potent than the (6S) enantiomer) supports its use as a starting scaffold for developing chemical probes targeting the NR4A2 nuclear receptor in Parkinson's disease and other neurodegenerative conditions [1]. Researchers should prioritize the (6R) over the (6S) enantiomer for SAR campaigns based on this stereochemistry-dependent activity difference. The allyl group further enables late-stage diversification to install reporter tags or optimize potency.

Focused Library Synthesis via Olefin Metathesis and Thiol-Ene Diversification

The N-allyl group serves as a versatile chemical handle for constructing focused compound libraries through olefin cross-metathesis, thiol-ene click chemistry, or hydroboration–oxidation sequences [2]. This orthogonal reactivity is inaccessible with the commercially available N-methyl, N-ethyl, or N-benzyl congeners (CAS 920802-92-2, 920802-93-3, 920802-86-4), making this compound the unique choice for medicinal chemists seeking rapid analog generation from a single morpholin-3-one precursor.

Hit-to-Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ~3.0)

With a computed XLogP3 of 3.0, this compound occupies a lead-like lipophilicity range that balances solubility and permeability—more favorable than the high-logP N-benzyl analog (XLogP3 = 3.8) and likely more membrane-permeable than the low-logP N-methyl analog (XLogP3 ≈ 2.3) [3]. Medicinal chemistry teams conducting multiparameter optimization should select this compound over its N-benzyl counterpart when seeking to reduce lipophilicity while retaining the benzyloxyphenyl pharmacophore.

NK Receptor Antagonist Scaffold-Hopping and IP Diversification

The morpholin-3-one core is established in NK2 receptor antagonist patents from Sanofi-Aventis, but the N-allyl substitution pattern is absent from the heavily patented N-aryl series [4]. This compound offers a structurally distinct entry point for scaffold-hopping exercises aimed at generating novel intellectual property around the morpholin-3-one pharmacophore in neurokinin receptor and related GPCR drug discovery programs.

Quote Request

Request a Quote for (6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.